2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a methoxy-nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves a multi-step process:
Formation of 4-bromo-2,6-dimethylphenol: This can be achieved through the bromination of 2,6-dimethylphenol using bromine in the presence of a catalyst.
Etherification: The 4-bromo-2,6-dimethylphenol is then reacted with chloroacetic acid to form 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be used.
Major Products
Oxidation: Formation of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-hydroxy-4-nitrophenyl)acetamide.
Reduction: Formation of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.
Substitution: Formation of compounds where the bromo group is replaced by other functional groups.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-hydroxy-4-nitrophenyl)acetamide
- 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-aminophenyl)acetamide
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromo and nitro groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-10-6-12(18)7-11(2)17(10)25-9-16(21)19-14-5-4-13(20(22)23)8-15(14)24-3/h4-8H,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKZLXNEMCYSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.